Methyl 3-(4-bromo-2-methoxyphenyl)-3-oxopropanoate
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Overview
Description
Methyl 3-(4-bromo-2-methoxyphenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a propanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-bromo-2-methoxyphenyl)-3-oxopropanoate typically involves the esterification of 4-bromo-2-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-bromo-2-methoxyphenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Substitution: Formation of 3-(4-azido-2-methoxyphenyl)-3-oxopropanoate or 3-(4-thiocyanato-2-methoxyphenyl)-3-oxopropanoate.
Reduction: Formation of 3-(4-bromo-2-methoxyphenyl)-3-hydroxypropanoate.
Oxidation: Formation of 3-(4-bromo-2-hydroxyphenyl)-3-oxopropanoate.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 3-(4-bromo-2-methoxyphenyl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in modulating the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-chloro-2-methoxyphenyl)-3-oxopropanoate
- Methyl 3-(4-fluoro-2-methoxyphenyl)-3-oxopropanoate
- Methyl 3-(4-iodo-2-methoxyphenyl)-3-oxopropanoate
Uniqueness
Methyl 3-(4-bromo-2-methoxyphenyl)-3-oxopropanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated compounds may not be as effective.
Properties
Molecular Formula |
C11H11BrO4 |
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Molecular Weight |
287.11 g/mol |
IUPAC Name |
methyl 3-(4-bromo-2-methoxyphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C11H11BrO4/c1-15-10-5-7(12)3-4-8(10)9(13)6-11(14)16-2/h3-5H,6H2,1-2H3 |
InChI Key |
MDTFDBPRRPIVTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)C(=O)CC(=O)OC |
Origin of Product |
United States |
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